Tert-butyl (3-methylcyclobutyl)carbamate

Description

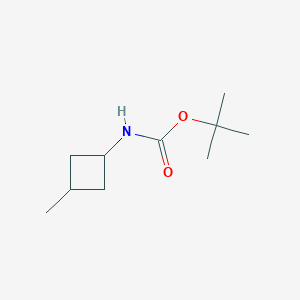

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-methylcyclobutyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-7-5-8(6-7)11-9(12)13-10(2,3)4/h7-8H,5-6H2,1-4H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZFVJIQOSJMEJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00729380, DTXSID701216279 | |

| Record name | tert-Butyl (3-methylcyclobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Dimethylethyl N-(cis-3-methylcyclobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701216279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1284245-14-2, 1093951-56-4 | |

| Record name | tert-Butyl (3-methylcyclobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Dimethylethyl N-(cis-3-methylcyclobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701216279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tert Butyl 3 Methylcyclobutyl Carbamate and Its Analogs

Synthetic Routes to the Parent Tert-butyl (3-methylcyclobutyl)carbamate Structure

The preparation of the parent compound, this compound, can be achieved through several pathways, primarily involving the formation of the cyclobutane (B1203170) ring followed by the introduction of the carbamate (B1207046) group.

Strategies Involving Cyclobutyl Precursors

A common approach to the synthesis of this compound involves starting with a pre-existing cyclobutane framework. One such strategy begins with 3-methylcyclobutanone. This ketone can undergo reductive amination to form 3-methylcyclobutylamine. In this two-step, one-pot procedure, the ketone is first reacted with an amine source, such as ammonia (B1221849), to form an imine intermediate. This intermediate is then reduced in situ to the corresponding amine using a suitable reducing agent like sodium triacetoxyborohydride. organic-chemistry.org

Alternatively, 3-methylcyclobutanol (B1603523) can serve as a precursor. The hydroxyl group can be converted to a leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an azide (B81097) salt. Subsequent reduction of the resulting azide, for instance through catalytic hydrogenation, yields 3-methylcyclobutylamine.

Another innovative approach involves the ring contraction of substituted pyrrolidines. This method can provide stereoselective access to multisubstituted cyclobutanes through a process mediated by iodonitrene chemistry, which proceeds via a nitrogen extrusion mechanism. orgsyn.org

Incorporation of the N-Boc Protecting Group

Once the 3-methylcyclobutylamine has been synthesized, the tert-butoxycarbonyl (Boc) protecting group is introduced to yield the final product. This is a standard and widely used transformation in organic synthesis. researchgate.net The most common method involves the reaction of the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as triethylamine (B128534) or N,N-diisopropylethylamine, in a suitable solvent like dichloromethane (B109758) or tetrahydrofuran. nih.gov

The reaction can also be performed under catalyst-free conditions in a water-acetone mixture, offering a more environmentally friendly approach. nih.gov Various other methods for N-Boc protection have been developed, including the use of ionic liquids as catalysts or solid-supported reagents to simplify purification. organic-chemistry.org The Boc group is valued for its stability under a wide range of reaction conditions and its facile removal under acidic conditions. researchgate.net

Stereoselective Synthesis of Isomeric Tert-butyl (3-methylcyclobutyl)carbamates

The synthesis of stereoisomers of this compound, particularly the cis and trans isomers of the 3-amino-3-methyl substituted analog, requires careful control over the stereochemistry of the cyclobutane ring.

Synthesis of cis-Tert-butyl (3-amino-3-methylcyclobutyl)carbamate

Specific synthetic routes for cis-tert-butyl (3-amino-3-methylcyclobutyl)carbamate are described in the patent literature, often as key intermediates for pharmaceutically active compounds. One potential strategy could involve the use of 3-methylenecyclobutan-1-amine as a starting material. The exocyclic double bond could be subjected to a stereoselective amination or related transformation to introduce the second amino group in a cis-relationship to the existing amine, which would then be protected as a Boc-carbamate.

Synthesis of trans-Tert-butyl (3-amino-3-methylcyclobutyl)carbamate

The synthesis of the trans isomer has also been detailed in patents. A plausible synthetic route could start from 3-oxocyclobutanecarboxylic acid. This starting material can undergo a Curtius rearrangement of an acyl azide derivative to form an isocyanate, which is then trapped with tert-butanol (B103910) to yield a Boc-protected amine. The ketone can then be converted to the second amino group. A Mitsunobu reaction on a corresponding alcohol intermediate could be employed to invert the stereochemistry and achieve the desired trans configuration. google.com

Control of Cyclobutane Ring Stereochemistry

Controlling the stereochemistry of the cyclobutane ring is a critical aspect of synthesizing substituted analogs. acs.orgmdpi.com Several methods are employed to achieve this:

[2+2] Cycloadditions: Photochemical or thermal [2+2] cycloadditions are fundamental methods for constructing cyclobutane rings. The stereochemical outcome can often be predicted based on the Woodward-Hoffmann rules and can be influenced by the choice of reactants and reaction conditions. mdpi.com

Ring Contractions: As mentioned earlier, the stereospecific ring contraction of pyrrolidines offers a powerful method for the synthesis of highly substituted cyclobutanes. orgsyn.org

Catalytic Hydrogenation: The stereoselectivity of the catalytic hydrogenation of a cyclobutene (B1205218) precursor can be influenced by the choice of catalyst and the nature of the functional groups adjacent to the double bond. nih.gov

Directed Reactions: The use of directing groups can control the stereochemical outcome of reactions on the cyclobutane ring. For example, a transient directing group has been explored for the Pd-catalyzed C-H arylation of aminocyclobutanes to favor the formation of cis products.

Below is a summary of the key compounds discussed in this article:

| Compound Name | Structure |

| This compound | |

| 3-Methylcyclobutanone | |

| 3-Methylcyclobutylamine | |

| Di-tert-butyl dicarbonate | |

| cis-Tert-butyl (3-amino-3-methylcyclobutyl)carbamate | |

| trans-Tert-butyl (3-amino-3-methylcyclobutyl)carbamate | |

| 3-Oxocyclobutanecarboxylic acid | |

| 3-Methylenecyclobutan-1-amine | |

| 3-Methylcyclobutanol |

Derivatization Strategies for this compound

Derivatization of this compound can be strategically approached at two primary locations: the carbamate nitrogen atom and the methylcyclobutyl ring system. These modifications allow for the introduction of diverse functional groups, enabling the exploration of a broad chemical space.

The nitrogen atom of the carbamate group is the most common site for initial modification, primarily through deprotection to reveal the parent amine, which can then be further functionalized.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to removal under acidic conditions. nih.gov The primary modification at the carbamate nitrogen is its cleavage to liberate the free 3-methylcyclobutylamine. Several methods have been developed for the mild and selective deprotection of Boc groups. Aqueous phosphoric acid (85 wt%) has been demonstrated as an effective and environmentally benign reagent for removing tert-butyl carbamates, often with high yields and selectivity in the presence of other acid-sensitive functionalities like benzyl (B1604629) esters or TBDMS ethers. nih.govorganic-chemistry.orgorganic-chemistry.org Another approach involves the use of zinc bromide (ZnBr₂) in dichloromethane, which allows for the chemoselective hydrolysis of tert-butyl esters and can be applied to carbamates, although compatibility with other protecting groups must be considered. researchgate.net For NH-heteroarenes, a refluxing solution of aqueous methanolic potassium carbonate offers a mild basic condition for Boc deprotection. researchgate.net

Once deprotected, the resulting 3-methylcyclobutylamine is a versatile intermediate for a wide array of derivatization reactions. Standard N-alkylation or N-acylation protocols can be employed to install various substituents. For instance, acylation can be achieved using acyl chlorides, such as benzoyl chloride or pivaloyl chloride, in the presence of a base like triethylamine to yield the corresponding amides. calstate.edu

Table 1: Comparison of Selected Reagents for Boc Deprotection

| Reagent | Conditions | Key Advantages | Reference |

|---|---|---|---|

| Aqueous Phosphoric Acid (85%) | Mild, often at room temperature | Environmentally benign, high yielding, selective over other acid-sensitive groups. | nih.gov, organic-chemistry.org |

| Zinc Bromide (ZnBr₂) | Dichloromethane, room temperature | Chemoselective for tert-butyl esters/carbamates in the presence of specific protecting groups like PhF-amines. | researchgate.net |

| Potassium Carbonate (K₂CO₃) | Aqueous Methanol, reflux | Mild, basic conditions suitable for acid-sensitive substrates, particularly NH-heteroarenes. | researchgate.net |

Direct modification of the C-H bonds on the methylcyclobutyl ring represents a more advanced strategy for derivatization, enabling access to analogs that would be difficult to synthesize otherwise. C-H functionalization is an attractive alternative to traditional methods as it allows for the direct conversion of inert C-H bonds into new functional groups. nih.govyoutube.comyoutube.com

A significant challenge in the functionalization of scaffolds like methylcyclobutane (B3344168) is achieving site-selectivity. youtube.com Recent developments in transition-metal catalysis have provided powerful tools to address this. For example, rhodium(II)-catalyzed C-H insertion reactions using donor/acceptor carbenes can functionalize cyclobutane rings with high levels of regio- and stereoselectivity. nih.gov By carefully selecting the rhodium catalyst and its ligand framework, it is possible to direct functionalization to different positions on the cyclobutane ring, such as the C1 or C3 positions, providing access to chiral 1,1-disubstituted or cis-1,3-disubstituted cyclobutanes. nih.gov This strategy could be applied to this compound to introduce ester, keto, or other functionalities directly onto the ring.

Photoredox catalysis also offers a powerful method for creating polysubstituted cyclobutanes through strain-release cascades, which could be adapted for the synthesis of complex analogs. nih.govrsc.org These reactions often proceed under mild conditions using visible light, and can tolerate a variety of functional groups. nih.govacs.org The synthesis of various substituted cyclobutane derivatives, such as those bearing bromo sigmaaldrich.com, acetyl nih.gov, or additional carbamoyl (B1232498) groups , highlights the feasibility of functionalizing the cyclobutane core.

Emerging Synthetic Approaches and Methodological Advancements

The synthesis of carbamates and their complex analogs is continuously evolving, with new methodologies focused on improving efficiency, safety, and sustainability.

Flow Chemistry: Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering enhanced safety, scalability, and precise control over reaction parameters. nih.gov The synthesis of carbamates has been successfully adapted to flow processes. For instance, methods utilizing carbon dioxide directly with amines and alkyl halides in a continuous-flow reactor have been developed. acs.orgacs.org These systems can offer high conversion rates and yields by optimizing parameters such as temperature, pressure, and flow rate. acs.orgacs.org Flow chemistry also facilitates reaction telescoping, where multiple synthetic steps are combined into a single continuous process without isolating intermediates, which is particularly useful for handling unstable or hazardous reagents. nih.gov

Photocatalysis: Visible-light photocatalysis has become a cornerstone of modern organic synthesis, enabling the construction of complex molecular scaffolds that are otherwise difficult to access. acs.org In the context of cyclobutane synthesis, intramolecular [2+2] cycloadditions mediated by photocatalysts are particularly relevant. acs.orgnih.govacs.org These reactions use light energy to promote the formation of the strained four-membered ring from simpler precursors, often with excellent selectivity and functional group tolerance. nih.gov Gold- and iridium-based photosensitizers have been effectively used to synthesize a variety of cyclobutane-fused structures under mild conditions. acs.orgnih.gov

Biocatalysis: The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. nih.gov Biocatalysis can be performed in aqueous media, reducing the need for organic solvents. rsc.org Recently, promiscuous esterases have been exploited as acyltransferases for the synthesis of carbamates from various amines and carbonates in water, achieving excellent yields of up to 99%. nih.gov This approach is highly attractive for its sustainability and the high selectivity inherent to enzymatic transformations.

Reaction Mechanisms and Chemical Transformations of Tert Butyl 3 Methylcyclobutyl Carbamate Derivatives

Mechanistic Insights into Cyclobutyl Ring Systems

The four-membered cyclobutyl ring is characterized by significant ring strain, which profoundly influences its reactivity. This strain can be harnessed to drive a variety of chemical transformations, particularly those involving carbocationic intermediates.

Investigation of Cyclobutyl Cation Intermediates

The formation of a carbocation on or adjacent to a cyclobutane (B1203170) ring often leads to complex rearrangements. The behavior of such intermediates is a subject of considerable interest in physical organic chemistry. Studies on related systems, such as the solvolysis of (2-methylcyclobutyl)methanol (B3322003) in superacidic media, provide valuable insights into the potential pathways for the tert-butyl (3-methylcyclobutyl)carbamate system.

Under strongly acidic conditions, protonation of an alcohol or a derivative can lead to the formation of a cyclobutylcarbinyl cation. Computational studies have suggested that the unsubstituted cyclobutylmethyl cation exists as a nonclassical, σ-delocalized species, which is in equilibrium with the more stable cyclopentyl cation. acs.org Experimental studies on the (2-methylcyclobutyl)methanol derivative in superacidic media have shown that the reaction proceeds through a nonclassical carbocation, leading to ring expansion. acs.org

The presence of a methyl group on the cyclobutane ring, as in the case of the 3-methylcyclobutyl system, is expected to influence the stability and rearrangement pathways of the carbocation. The methyl group can act as an electron-donating group, stabilizing an adjacent positive charge. Depending on the position of the initial carbocation, the methyl group can direct the course of rearrangement reactions. For instance, if a carbocation is generated at a carbon atom bearing the methyl group, a 1,2-hydride or 1,2-alkyl shift could lead to a more stable carbocationic intermediate. organic-chemistry.orgnih.gov

Ring Expansion and Contraction Reactions

A characteristic reaction of cyclobutyl systems, especially when a carbocation is formed adjacent to the ring, is ring expansion to a less strained cyclopentyl system. acs.orgmasterorganicchemistry.com This rearrangement is driven by the relief of ring strain and the formation of a more stable secondary or tertiary carbocation. For instance, the treatment of cyclobutylmethyl alcohol with a superacid can afford cyclopentane (B165970) in high yield. researchgate.net

In the context of this compound derivatives, the generation of a carbocation at the nitrogen-bearing carbon (for example, through diazotization of the corresponding amine) or an adjacent carbon could trigger a ring expansion. The position of the methyl group would play a crucial role in the regiochemical outcome of this expansion.

Conversely, ring contraction of cyclobutyl systems is less common but can occur under specific conditions. For example, the Demyanov rearrangement of aminocyclobutanes can lead to a mixture of cyclobutyl and cyclopropylcarbinyl products. masterorganicchemistry.com

The following table summarizes potential rearrangement products from a hypothetical 3-methylcyclobutyl cation intermediate:

| Starting Intermediate | Rearrangement Type | Potential Product(s) | Driving Force |

| 3-Methylcyclobutylcarbinyl cation | 1,2-Alkyl shift (Ring Expansion) | Methylcyclopentyl cation | Relief of ring strain, formation of a more stable carbocation |

| 3-Methylcyclobutyl cation | 1,2-Hydride shift | 1-Methylcyclobutyl cation | Formation of a more stable tertiary carbocation |

| 3-Methylcyclobutyl cation | Ring Contraction | (1-Methylcyclopropyl)methyl cation | Can occur under specific conditions, but generally less favored than expansion |

Boc Deprotection Chemistry and Subsequent Reactivity

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. masterorganicchemistry.comrsc.org

Regioselectivity and Stereoselectivity in Deprotection

The deprotection of the N-Boc group is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid. rsc.org The mechanism involves protonation of the carbamate (B1207046) oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine. rsc.org

For a chiral molecule like this compound, the deprotection process itself is not expected to affect the stereocenter at the 3-position of the cyclobutane ring, as the reaction occurs at the carbamate functionality, which is remote from the chiral center. Therefore, the deprotection is expected to proceed with retention of configuration at the 3-methylcyclobutyl core.

However, the selectivity of deprotection can be a critical issue in molecules containing multiple acid-labile protecting groups. For instance, it is possible to selectively cleave tert-butyl esters in the presence of an N-Boc group using specific Lewis acid systems like CeCl₃·7H₂O-NaI, which reverses the usual selectivity observed under standard acidic conditions. organic-chemistry.org Milder deprotection methods, such as using oxalyl chloride in methanol, have also been developed to avoid harsh acidic conditions. nih.govcalstate.edu

Reactions of the Liberated Cyclobutyl Amine

Once the Boc group is removed, the resulting 3-methylcyclobutylamine is a versatile intermediate for further synthetic transformations. The primary amine can undergo a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. For example, reaction with benzoyl chloride in the presence of a base like triethylamine (B128534) would yield N-(3-methylcyclobutyl)benzamide. nih.gov

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

Formation of Imines: Condensation with aldehydes or ketones to form imines, which can then be used in further reactions. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions: The amine can be converted into a suitable derivative to participate in C-H activation and cross-coupling reactions to introduce further functionality onto the cyclobutane ring. nih.gov

The following table provides examples of potential reactions of 3-methylcyclobutylamine:

| Reagent | Reaction Type | Product |

| Benzoyl chloride, Triethylamine | Acylation | N-(3-methylcyclobutyl)benzamide |

| Methyl iodide | Alkylation | N-methyl-(3-methylcyclobutyl)amine |

| Acetone, NaBH₃CN | Reductive Amination | N-isopropyl-(3-methylcyclobutyl)amine |

Reactivity of the Carbamate Moiety

Beyond its role as a protecting group, the carbamate moiety in this compound can exhibit its own distinct reactivity.

Under strongly basic conditions, the N-H proton of the Boc-carbamate can be deprotonated. This can be followed by the elimination of the tert-butoxide leaving group to form an isocyanate intermediate. researchgate.net This isocyanate can then be trapped by various nucleophiles, such as amines or alcohols, to form ureas or new carbamates, respectively.

Another important reaction of the carbamate group is its ability to act as a directed metalation group (DMG). acs.orguwindsor.canih.govacs.org While this is most common for aryl carbamates, the principle can be extended to certain aliphatic systems. The carbonyl oxygen of the carbamate can coordinate to a strong base, such as an organolithium reagent, directing deprotonation to an adjacent position. In the case of this compound, this could potentially allow for functionalization at the C2 or C4 positions of the cyclobutane ring, depending on the stereochemistry and the reaction conditions.

The following table summarizes the reactivity of the carbamate moiety:

| Conditions | Intermediate | Subsequent Reaction | Product Type |

| Strong base (e.g., NaH) | Isocyanate | Trapping with an amine | Urea (B33335) |

| Strong base (e.g., n-BuLi) | Lithiated species | Quenching with an electrophile | Functionalized cyclobutane |

Nucleophilic and Electrophilic Reactivity

The reactivity of this compound is dichotomous. The nitrogen atom, while acylated and thus less nucleophilic than the parent amine, can still participate in certain reactions. Conversely, the molecule can be rendered electrophilic at various positions under specific conditions.

The nitrogen atom of the Boc-protected amine is generally considered non-nucleophilic due to the electron-withdrawing nature of the carbonyl group and the steric hindrance imparted by the tert-butyl group. chemistrysteps.com However, deprotonation of the N-H bond can generate a potent nucleophile. For instance, treatment of N-Boc protected amines with strong bases like n-butyllithium (nBuLi) can generate lithiated species that readily react with various electrophiles. researchgate.net While direct studies on this compound are limited, analogous reactions with other N-Boc protected amines provide insight into this reactivity. The regioselectivity of such reactions on the cyclobutane ring would be influenced by the directing effects of the methyl and Boc-amino groups.

Furthermore, the carbamate functionality can direct the metalation of adjacent C-H bonds. The lithiation of N-Boc-3-phenyltetrahydroisoquinoline, for example, demonstrates that a Boc group can direct lithiation to a benzylic position, which then reacts with electrophiles. researchgate.net A similar activation of the C-H bonds on the cyclobutane ring of this compound could be envisioned, leading to functionalization at positions alpha to the nitrogen.

From an electrophilic standpoint, derivatives of this compound can serve as valuable substrates. For example, the corresponding tert-butyl (3-bromocyclobutyl)carbamate is a potential electrophile for nucleophilic substitution reactions. sigmaaldrich.com The strained cyclobutane ring can influence the reaction rates and pathways, potentially favoring products that relieve ring strain.

Table 1: Examples of Nucleophilic and Electrophilic Reactions of Boc-Protected Amines

| Reactant | Reagents | Electrophile/Nucleophile | Product | Reference |

| N-Boc-3-phenyltetrahydroisoquinoline | 1. nBuLi, THF, -50 °C 2. MeI | CH₃I | 1-methyl-N-Boc-3-phenyltetrahydroisoquinoline | researchgate.net |

| N-Boc-protected amines | 2-chloropyridine (B119429), Tf₂O, then amine | Amine | Unsymmetrical ureas | organic-chemistry.org |

| tert-Butyl (3-bromocyclobutyl)carbamate | Various nucleophiles | Nu⁻ | tert-Butyl (3-substituted-cyclobutyl)carbamate | sigmaaldrich.com |

This table presents data for analogous systems to infer the potential reactivity of this compound.

Transformations Involving the Carbonyl Group

The carbonyl group of the carbamate is a hub of chemical reactivity. While generally stable, it can be transformed into other functional groups, most notably through reactions that lead to the deprotection of the amine. The acid-labile nature of the Boc group is its most exploited feature. wikipedia.org Treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) readily cleaves the carbamate, liberating the free amine, carbon dioxide, and isobutylene (B52900). chemistrysteps.com This deprotection is a critical step in multi-step syntheses where the amine's reactivity needed to be temporarily masked.

Beyond deprotection, the carbonyl group can participate in other transformations. For instance, N-Boc protected amines can be converted into their corresponding isocyanates by treatment with reagents like 2-chloropyridine and trifluoromethanesulfonyl anhydride. These in-situ generated isocyanates can then be trapped with various nucleophiles, such as amines, to form ureas. organic-chemistry.org This provides a versatile method for elaborating the carbamate functionality.

Another important transformation is the reduction of the carbamate to a methylamine. While challenging, certain conditions can achieve this. However, more commonly, the Boc group is removed, and the resulting primary amine is then reductively aminated.

Table 2: Carbonyl Group Transformations of Boc-Protected Amines

| Starting Material | Reagents | Transformation | Product | Reference |

| This compound | Trifluoroacetic acid (TFA), CH₂Cl₂ | Deprotection | 3-Methylcyclobutanamine | wikipedia.org |

| N-Boc-amine | 2-chloropyridine, Tf₂O | Isocyanate formation | Isocyanate intermediate | organic-chemistry.org |

| Isocyanate intermediate | R'₂NH | Urea formation | N,N-disubstituted urea | organic-chemistry.org |

This table illustrates common transformations of the Boc-carbamate group, which are applicable to this compound.

Cycloaddition Reactions and Heterocycle Formation Involving Cyclobutyl Carbamate Precursors

The strained four-membered ring of cyclobutane derivatives makes them interesting substrates and precursors for cycloaddition and ring-expansion reactions to form heterocyclic systems. While direct participation of the saturated cyclobutane ring in cycloadditions is uncommon without prior functionalization, derivatives of this compound can be elaborated into reactive intermediates suitable for such transformations.

For instance, the introduction of a double bond into the cyclobutane ring would generate a cyclobutene (B1205218), a reactive dienophile in Diels-Alder reactions. mdpi.com The stereochemistry of the substituents on the cyclobutane ring would play a crucial role in directing the approach of the diene.

More directly, N-Boc protected enamines can undergo [2+2] cycloaddition reactions. For example, the reaction of a tert-butoxycarbonyl (Boc) enamine with an arenesulfonyl allene (B1206475) under high pressure has been shown to produce the corresponding cyclobutyl amine derivative. ru.nl This suggests that a derivative of this compound, if converted to an enamine, could participate in similar cycloadditions.

The ring strain of the cyclobutane core can also be harnessed in ring-opening or rearrangement reactions to generate larger, often heterocyclic, structures. researchgate.net For example, treatment of a suitably functionalized cyclobutane with a nucleophile or under thermal or photochemical conditions can lead to ring expansion, forming five- or six-membered rings. The Boc-amino group can play a role in directing these rearrangements or can be a handle for subsequent cyclization steps after the ring-opening event. For instance, the intramolecular nucleophilic addition of an N-Boc protected α-amino carbanion to an aryne has been used to synthesize benzazepines, demonstrating a pathway from a protected amine to a complex heterocycle. researchgate.net

Table 3: Cycloaddition and Heterocycle Formation Reactions with Related Systems

| Precursor Type | Reaction Type | Reagents | Product Type | Reference |

| Boc-enamine | [2+2] Cycloaddition | Arenesulfonyl allene, high pressure | Cyclobutylamine (B51885) derivative | ru.nl |

| Cyclobutene | [4+2] Diels-Alder | Diene | Fused cyclohexene | mdpi.com |

| N-Boc protected amine with aryne precursor | Intramolecular nucleophilic addition/cyclization | n-BuLi | Benzazepine | researchgate.net |

This table provides examples of how related carbamate and cyclobutane systems can be used in cycloaddition and heterocycle synthesis, indicating potential pathways for this compound derivatives.

Computational Chemistry and Theoretical Investigations of Cyclobutyl Carbamates

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a important tool in the computational study of organic molecules due to its favorable balance of accuracy and computational cost. arxiv.org For carbamates and cyclobutane (B1203170) derivatives, DFT is widely used to predict a range of molecular properties. nih.govmdpi.com

The three-dimensional structure of tert-butyl (3-methylcyclobutyl)carbamate is dictated by the interplay of steric and electronic effects. The cyclobutane ring is not planar but adopts a puckered or "butterfly" conformation to alleviate angular and torsional strain. dalalinstitute.comresearchgate.net This puckering is characterized by a dihedral angle, and the substituents on the ring can occupy either axial or pseudo-equatorial positions. researchgate.net

For this compound, several conformers are possible, arising from the cis and trans arrangements of the methyl and carbamate (B1207046) groups relative to each other, as well as the puckering of the cyclobutane ring. DFT calculations are employed to optimize the geometry of these potential conformers, determining their relative stabilities. acs.orgnih.gov The most stable conformer is typically the one that minimizes steric hindrance, for instance, by placing the bulky tert-butylcarbamate (B1260302) group in a pseudo-equatorial position. researchgate.net Potential energy surface scans can be performed by systematically varying key dihedral angles to locate all low-energy minima. researchgate.net

Table 1: Representative Conformational Data for Substituted Cyclobutanes

| Conformer Type | Substituent Position | Relative Energy (kcal/mol) | Puckering Angle (degrees) |

|---|---|---|---|

| trans-1,3-diequatorial | Equatorial | 0.00 (most stable) | ~20-30 |

| trans-1,3-diaxial | Axial | > 2.0 | ~20-30 |

| cis-1,3-equatorial-axial | Mixed | ~0.5-1.0 | ~20-30 |

Note: The data in this table are illustrative and based on general findings for 1,3-disubstituted cyclobutanes. Actual values for this compound would require specific DFT calculations.

DFT calculations provide valuable information about the electronic structure of this compound. Key electronic properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability, while a small gap indicates that the molecule is more reactive. mdpi.comisca.me

Table 2: Calculated Electronic Properties for a Model Carbamate

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | ~ -7.0 to -9.0 eV | Relates to ionization potential and electron-donating ability. isca.me |

| LUMO Energy | ~ -0.5 to 1.5 eV | Relates to electron affinity and electron-accepting ability. isca.me |

| HOMO-LUMO Gap (ΔE) | ~ 6.5 to 10.5 eV | Indicates chemical reactivity and kinetic stability. mdpi.com |

| Dipole Moment | ~ 2.0 to 4.0 D | Determines molecular polarity and intermolecular forces. |

Note: These values are representative based on DFT studies of various organic carbamates and are meant for illustrative purposes. nih.govresearchgate.net

Quantum Chemical Descriptors for Reactivity Analysis

Conceptual DFT provides a framework to quantify the reactivity of molecules using various descriptors. nih.gov These indices help in predicting how and where a molecule is likely to react.

The electrophilicity index (ω) and nucleophilicity index (N) are global reactivity descriptors that quantify a molecule's ability to accept or donate electrons, respectively. nih.govrsc.org These indices are calculated from the HOMO and LUMO energies. nih.gov For this compound, the carbamate group, particularly the carbonyl oxygen and nitrogen atoms, would be the primary sites contributing to its nucleophilic character. The electrophilicity and nucleophilicity can be classified as strong, moderate, or marginal based on established scales. nih.gov

Local reactivity indices, such as the Fukui functions or Parr functions, can be used to identify the specific atoms within the molecule that are most susceptible to electrophilic or nucleophilic attack. nih.govechemi.com

Table 3: Global Reactivity Descriptors

| Descriptor | Definition | Relevance for Reactivity |

|---|---|---|

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | Measures the tendency to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. isca.me |

| Electrophilicity Index (ω) | χ2 / (2η) | Quantifies the ability to act as an electrophile. nih.gov |

| Nucleophilicity Index (N) | EHOMO(Nu) - EHOMO(TCE) | Quantifies the ability to act as a nucleophile, often referenced against tetracyanoethylene (B109619) (TCE). nih.gov |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. chemrxiv.org It is plotted on the molecule's electron density surface, using a color scale to indicate regions of negative and positive electrostatic potential.

For this compound, the MEP map would show:

Negative Potential (Red/Yellow): Regions rich in electrons, which are prone to electrophilic attack. These would be concentrated around the carbonyl oxygen and, to a lesser extent, the nitrogen atom of the carbamate group. chemrxiv.org

Positive Potential (Blue): Regions that are electron-deficient and susceptible to nucleophilic attack. This would be most prominent on the hydrogen atom attached to the nitrogen (N-H).

Neutral Potential (Green): Regions with a relatively neutral charge, such as the alkyl portions of the molecule (cyclobutyl and tert-butyl groups).

MEP maps are invaluable for predicting the sites of intermolecular interactions, including hydrogen bonding and reactions with electrophiles and nucleophiles.

Theoretical Spectroscopy and Correlation with Experimental Data

DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental spectra to confirm the structure of synthesized compounds. chemrxiv.orgnih.gov

For this compound, theoretical calculations can provide:

Infrared (IR) Spectra: By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. The calculated frequencies for key functional groups, such as the C=O stretch, N-H stretch, and C-N stretch of the carbamate moiety, can be correlated with experimental IR data. nih.gov

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical chemical shifts (¹H and ¹³C) can be calculated and are often in good agreement with experimental values, aiding in the assignment of peaks in the NMR spectrum. chemrxiv.orgchemrxiv.org This is particularly useful for distinguishing between different stereoisomers.

Table 4: Representative Theoretical vs. Experimental Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Experimental Range (cm-1) | Typical Calculated Range (cm-1) |

|---|---|---|---|

| N-H (Amide II) | Stretch | 3200-3400 | 3250-3450 |

| C-H (Alkyl) | Stretch | 2850-3000 | 2900-3050 |

| C=O (Carbonyl) | Stretch | 1680-1720 | 1700-1750 |

| C-N | Stretch | 1200-1350 | 1220-1380 |

Note: Calculated frequencies are often systematically scaled to improve agreement with experimental data. The values are illustrative for a generic carbamate structure.

Computational Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a valuable tool for structural elucidation. nih.gov Density Functional Theory (DFT) is a commonly employed method for this purpose, often in conjunction with the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov

For a molecule like this compound, the process would involve first optimizing the molecular geometry using a selected DFT functional and basis set, such as B3LYP/6-31G(d). nih.gov Following geometry optimization, the magnetic shielding tensors for each nucleus (¹³C and ¹H) would be calculated. These shielding tensors are then converted into chemical shifts, typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. nih.gov

It is crucial to consider that molecules can exist as a mixture of different conformers in solution. Therefore, a thorough computational study would involve a conformational search to identify the low-energy conformers of this compound. The predicted NMR chemical shifts for each conformer would then be averaged, weighted by their Boltzmann population, to obtain the final predicted spectrum. nih.gov This approach has been shown to provide more accurate predictions that better correlate with experimental data. nih.gov

Below is a hypothetical data table of predicted ¹H and ¹³C NMR chemical shifts for the major conformer of cis-tert-butyl (3-methylcyclobutyl)carbamate, based on common DFT calculation methodologies.

Predicted NMR Chemical Shifts for cis-tert-butyl (3-methylcyclobutyl)carbamate ¹H NMR

| Atom Number | Predicted Chemical Shift (ppm) |

|---|---|

| H (N-H) | 4.58 |

| H (CH-N) | 3.85 |

| H (CH-CH₃) | 2.30 |

| H (CH₂) | 1.95 |

| H (CH₂) | 1.75 |

| H (tert-butyl) | 1.45 |

¹³C NMR

| Atom Number | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (carbamate) | 155.8 |

| C (tert-butyl, quaternary) | 79.5 |

| C (CH-N) | 51.2 |

| C (CH-CH₃) | 35.1 |

| C (CH₂) | 32.4 |

| C (tert-butyl, CH₃) | 28.6 |

Note: These values are illustrative and would be obtained from DFT calculations (e.g., B3LYP/6-311+G(2d,p) with PCM for solvent effects). comporgchem.com

Simulated FT-IR Spectra and Vibrational Frequencies

Theoretical calculations can also simulate the Fourier-Transform Infrared (FT-IR) spectrum of a molecule, providing insights into its vibrational modes. DFT calculations are a standard method for computing the harmonic vibrational frequencies of molecules. nih.gov The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the nuclear coordinates, which gives the force constant matrix. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes. uit.no

For this compound, a DFT functional such as B3LYP with a basis set like 6-311++G(d,p) could be used to perform these calculations. nih.govresearchgate.net The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and incomplete treatment of electron correlation. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data.

The simulated spectrum provides a detailed assignment of the observed absorption bands to specific molecular vibrations, such as N-H stretching, C=O stretching, and various bending and rocking modes of the alkyl groups. nih.gov This can be particularly useful in distinguishing between different isomers or conformers, as their vibrational spectra will have unique features. chemrxiv.org

Below is a table of selected, hypothetically predicted vibrational frequencies for this compound, along with their assignments.

Predicted Vibrational Frequencies for this compound

| Predicted Frequency (cm⁻¹) (Scaled) | Vibrational Mode Assignment |

|---|---|

| 3350 | N-H stretch |

| 2970 | C-H stretch (tert-butyl, asymmetric) |

| 2955 | C-H stretch (cyclobutyl, asymmetric) |

| 2870 | C-H stretch (methyl, symmetric) |

| 1695 | C=O stretch (Amide I) |

| 1530 | N-H bend and C-N stretch (Amide II) |

| 1455 | CH₃ asymmetric bend |

| 1365 | tert-butyl umbrella mode |

| 1250 | C-O stretch |

Note: These frequencies are illustrative and would be derived from DFT calculations (e.g., B3LYP/6-311++G(d,p)). nih.gov

Molecular Dynamics Simulations for Conformational Landscapes

While quantum mechanical calculations are excellent for studying the properties of static structures, Molecular Dynamics (MD) simulations provide a means to explore the conformational landscape and dynamic behavior of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy of the system. nih.gov

For this compound, an MD simulation would begin by placing the molecule in a simulation box, often filled with a solvent like water or chloroform (B151607) to mimic experimental conditions. The system is then allowed to evolve over time, typically on the nanosecond to microsecond timescale. The trajectory of the simulation provides a detailed record of the positions and velocities of all atoms.

Analysis of the MD trajectory can reveal the preferred conformations of the molecule, the transitions between them, and the flexibility of different parts of the structure. nih.gov Techniques like Principal Component Analysis (PCA) can be applied to the trajectory data to identify the dominant modes of motion. nih.gov This information is crucial for understanding how the molecule might interact with other molecules, such as receptors or enzymes, as its biological activity is often dependent on its ability to adopt specific conformations. mdpi.com For cyclobutyl systems, MD simulations can provide insights into the ring-puckering dynamics and the orientation of the substituents.

Applications of Tert Butyl 3 Methylcyclobutyl Carbamate As a Research Intermediate

Role in Heterocyclic Compound Synthesis

The deprotected (3-methylcyclobutyl)amine derived from tert-butyl (3-methylcyclobutyl)carbamate is a key precursor for introducing the 3-methylcyclobutyl moiety into various heterocyclic systems. This scaffold is of interest in drug discovery due to its ability to impart unique conformational constraints and improve physicochemical properties.

Precursor for Pyridine (B92270) Derivatives

The synthesis of pyridine rings can be achieved through various condensation reactions. nih.govorganic-chemistry.orgnih.govyoutube.com One of the most established methods is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia equivalent. youtube.com Following deprotection of this compound, the resulting (3-methylcyclobutyl)amine can serve as the nitrogen source in Hantzsch-type reactions or other multicomponent strategies to afford N-substituted dihydropyridines, which can then be oxidized to the corresponding pyridine derivatives. The incorporation of the 3-methylcyclobutyl group can be of interest in creating novel ligands for nicotinic receptors or other biological targets. nih.gov

Table 1: General Approaches to Pyridine Synthesis Amenable to (3-methylcyclobutyl)amine Incorporation

| Synthesis Name | Reactants | Potential Product with (3-methylcyclobutyl)amine |

| Hantzsch Synthesis | Aldehyde, β-Ketoester, (3-methylcyclobutyl)amine | 1-(3-methylcyclobutyl)-1,4-dihydropyridine derivative |

| Kröhnke Synthesis | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl, (3-methylcyclobutyl)amine | Polysubstituted Pyridine |

| Guareschi-Thorpe | Cyanoacetamide, 1,3-Diketone, (3-methylcyclobutyl)amine | 2-Pyridone Derivative |

Intermediate in Pyrazole (B372694) Synthesis

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, frequently found in the core of many pharmaceuticals. slideshare.net The most common synthetic route is the Paal-Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. slideshare.netbeilstein-journals.org While (3-methylcyclobutyl)amine itself is not a hydrazine, it can be envisioned as a building block in multi-step syntheses leading to pyrazole-containing structures. For instance, the amine can be used to synthesize more complex intermediates which then undergo cyclization to form pyrazole rings. 3(5)-Aminopyrazoles are particularly versatile precursors for creating condensed heterocyclic systems like pyrazolo[1,5-a]pyrimidines. mdpi.com

Table 2: Key Reactions for Pyrazole Synthesis

| Reaction Type | Key Reagents | Relevance to (3-methylcyclobutyl)amine |

| Paal-Knorr Synthesis | 1,3-Dicarbonyl compound, Hydrazine | Indirect; the amine can be used to build a more complex hydrazine derivative. |

| Cycloaddition | Nitrilimine, Alkene | The 3-methylcyclobutyl group could be part of the alkene or nitrilimine. |

| From α,β-unsaturated ketones | α,β-Unsaturated ketone, Hydrazine | The amine could be a substituent on the ketone or used to create a hydrazine derivative. |

Building Block for Triazole Architectures

1,2,3-Triazoles are five-membered heterocycles that have gained significant attention in drug discovery, largely due to the advent of "click chemistry". nih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org To incorporate the 3-methylcyclobutyl moiety using this method, this compound can be deprotected and the resulting amine can be converted into either an azide (B81097) or an alkyne. For example, diazotization of the amine followed by treatment with sodium azide would yield (3-methylcyclobutyl)azide. Alternatively, the amine could be reacted with an alkyne-containing electrophile. This functionalized building block can then participate in a CuAAC reaction to produce the desired triazole derivative. nih.gov

Contribution to the Construction of Complex Molecular Scaffolds

The 3-methylcyclobutyl group is considered a valuable scaffold in medicinal chemistry. nih.govnih.gov Its three-dimensional, non-planar structure can lead to improved pharmacological properties compared to more common flat aromatic rings. The synthesis of complex and densely functionalized cyclobutanes is an active area of research. nih.gov this compound serves as an excellent starting material for introducing this valuable scaffold into larger, more complex molecules. The Boc-protected amine allows for a wide range of chemical transformations to be performed on other parts of a molecule without affecting the amine functionality. Once the desired molecular framework is assembled, the Boc group can be removed to reveal the amine, which can then be further functionalized. This strategy is particularly useful in the synthesis of non-natural amino acids and peptide mimetics, where the cyclobutane (B1203170) ring can act as a conformationally restricted dipeptide isostere. nih.govresearchgate.net

Utilization in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening. acs.org The goal is to populate chemical space with a wide variety of molecular shapes and functionalities to increase the probability of discovering new biological probes and drug leads. Building blocks with unique three-dimensional shapes are highly sought after in DOS. The 3-methylcyclobutyl moiety is an example of such a scaffold. This compound is a useful reagent in DOS campaigns as it allows for the controlled introduction of the 3-methylcyclobutylamino core. The stability of the Boc protecting group is compatible with many of the reaction sequences used in DOS, and its subsequent removal allows for late-stage diversification, where a common intermediate can be reacted with a variety of reagents to generate a library of related compounds.

Integration into Chemical Libraries for Research Screening

Chemical libraries for high-throughput screening are essential tools in modern drug discovery. chemdiv.com The quality and diversity of these libraries are critical for the success of screening campaigns. The inclusion of compounds with novel and three-dimensional scaffolds is a key strategy for enhancing library quality. lifechemicals.com this compound is a building block that can be used to generate a variety of final compounds for inclusion in such libraries. sigmaaldrich.comnih.govbldpharm.com By reacting the deprotected amine with a diverse set of carboxylic acids, sulfonyl chlorides, isocyanates, and other electrophiles, a library of amides, sulfonamides, ureas, and other derivatives can be readily prepared. These libraries, containing the unique 3-methylcyclobutyl scaffold, can then be screened against a wide range of biological targets to identify new hit compounds.

Table 3: Compound Classes Derivable from this compound for Chemical Libraries

| Reagent Class | Linkage Formed | Resulting Compound Class |

| Carboxylic Acids / Acyl Chlorides | Amide | N-(3-methylcyclobutyl)amides |

| Sulfonyl Chlorides | Sulfonamide | N-(3-methylcyclobutyl)sulfonamides |

| Isocyanates | Urea (B33335) | 1-(3-methylcyclobutyl)-3-substituted ureas |

| Aldehydes / Ketones (Reductive Amination) | Amine | N-alkylated (3-methylcyclobutyl)amines |

Future Research Directions and Challenges in Cyclobutyl Carbamate Chemistry

Development of Novel and Sustainable Synthetic Methodologies

A primary challenge in cyclobutyl carbamate (B1207046) chemistry is the development of synthetic routes that are not only efficient but also environmentally benign. Traditional methods often require harsh conditions or toxic reagents. Future research will focus on "green chemistry" principles to mitigate these issues. mdpi.commdpi.com

Key areas of development include:

Catalyst Innovation: The design of new organo- and biocatalysts offers a promising eco-friendly alternative to metal-based catalysts. mdpi.comresearchgate.net Research into novel ecocatalysts, such as those derived from manganese-rich plants, for key transformations like epoxidation, could pave the way for greener syntheses of cyclobutane (B1203170) precursors. mdpi.com

CO2 as a C1 Source: A significant advancement towards sustainability is the use of carbon dioxide (CO2) as a renewable C1 building block for the synthesis of the carbamate moiety itself. mdpi.commdpi.com Methods that allow for the direct fixation of atmospheric CO2 into amino alcohols to form cyclic carbamates under mild conditions are a major goal. rsc.org Research into the influence of different bases and solvents to control the chemoselectivity of these reactions will be crucial. rsc.orgacs.org

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are highly desirable. Ring-contraction strategies, for instance the conversion of pyrrolidines to cyclobutanes, and cycloaddition reactions represent powerful methods for constructing the four-membered ring with high atom economy. acs.orgnih.gov

Table 1: Comparison of Synthetic Strategies for Carbamate and Cyclobutane Moieties

| Methodology | Key Features | Sustainability Advantages | Challenges & Future Directions | Reference |

|---|---|---|---|---|

| [2+2] Cycloaddition | Direct formation of the four-membered ring from two alkene components. | High atom economy. Can be catalyzed by light (photochemistry) or metals. | Control of stereoselectivity and regioselectivity, development of metal-free catalytic systems. | mdpi.comacs.org |

| Ring Contraction of Pyrrolidines | Stereospecific conversion of five-membered rings to four-membered rings. | Transfers existing stereochemistry, offering excellent stereocontrol. | Requires pre-functionalized starting materials; improving yields and functional group tolerance. | acs.orgnih.gov |

| CO2 Fixation | Uses CO2 as a C1 source for the carbamate group. | Utilizes a renewable, non-toxic, and abundant feedstock. | Requires effective catalysts; improving reaction rates and scalability, especially at atmospheric pressure. | mdpi.comrsc.orgacs.org |

| Bicyclo[1.1.0]butane (BCB) Ring-Opening | Uses highly strained BCBs as precursors for functionalized cyclobutanes. | Provides access to complex and densely functionalized cyclobutylamine (B51885) structures. | Synthesis of substituted BCBs can be complex; controlling the regioselectivity of the ring-opening. | acs.orgnih.gov |

Exploration of Undiscovered Reactivity Patterns of the Cyclobutyl Carbamate System

The carbamate-protected cyclobutane system possesses unique reactivity owing to its strained four-membered ring. mdpi.com While some reaction pathways are known, a vast potential for discovering new transformations remains.

Future research will likely investigate:

Strain-Release Reactions: The inherent ring strain (approximately 26 kcal/mol) can be harnessed to drive reactions. acs.org Exploring novel ring-opening, ring-expansion, and rearrangement reactions can provide access to diverse acyclic and larger ring scaffolds that are otherwise difficult to synthesize. mdpi.comresearchgate.net The carbamate group can play a crucial directing role in these transformations, a feature that warrants deeper investigation.

C-H Functionalization: The direct functionalization of C-H bonds is a powerful strategy for molecular editing. Developing methods for the site-selective C-H functionalization of the cyclobutane ring, directed by the carbamate group, would provide a highly efficient route to novel derivatives. This could involve palladium-catalyzed C-H arylation or other transition-metal-catalyzed processes. calstate.edu

Reactivity of Bicyclo[1.1.0]butanes (BCBs): Highly strained bicyclo[1.1.0]butanes (BCBs) have emerged as versatile precursors for substituted cyclobutanes. chinesechemsoc.org Investigating their cycloaddition and ring-opening reactions with a wider range of partners, particularly in the context of carbamate synthesis, could unlock new pathways to complex cyclobutylamines. acs.orgnih.gov Mechanistic studies are needed to understand whether these proceed via stepwise or concerted pathways. nih.gov

Advancements in Asymmetric Synthesis and Stereocontrol

For applications in drug discovery, controlling the precise three-dimensional arrangement of atoms (stereochemistry) is paramount. The synthesis of enantiomerically pure cyclobutyl carbamates, such as a specific stereoisomer of tert-butyl (3-methylcyclobutyl)carbamate, presents a significant hurdle due to the stereochemical complexity of polysubstituted cyclobutanes. calstate.edu

Future efforts will be directed toward:

Catalytic Asymmetric Methods: The development of new chiral catalysts (metal-based, organocatalysts, or enzymes) for reactions like [2+2] cycloadditions is a major frontier. mdpi.comacs.orgresearchgate.net The goal is to establish general methods that provide high yields and excellent enantioselectivity for a broad range of substrates. nih.govacs.org

Stereospecific Ring Contractions: Methods that convert readily available chiral precursors, such as pyrrolidines, into cyclobutanes while retaining stereochemical information are highly valuable. acs.orgnih.gov Improving the efficiency and scope of these stereospecific transformations is a key challenge. nih.gov

Control of Multiple Stereocenters: For molecules with multiple chiral centers, like many bioactive compounds, controlling the relative and absolute stereochemistry is critical. Strategies combining chiral catalysts with substrate control or employing chiral auxiliaries will be refined to address this complexity. youtube.com For instance, the photocyclisation of chiral precursors can yield cyclobutanols with excellent diastereoselectivity, providing a foundation for further elaboration into cyclobutylamines. eurekaselect.com

Table 2: Selected Approaches to Asymmetric Cyclobutane Synthesis

| Asymmetric Strategy | Description | Key Advantage | Future Research Focus | Reference |

|---|---|---|---|---|

| Chiral Lewis Acid Catalysis | Uses a chiral Lewis acid to catalyze cycloaddition reactions, such as the reaction of bicyclo[1.1.0]butanes with imines. | Enables enantioselective formation of complex bicyclic and cyclobutane structures. | Expanding substrate scope; developing more efficient and robust catalysts. | chinesechemsoc.org |

| Organocatalysis | Employs small, metal-free organic molecules (e.g., proline derivatives) as catalysts for reactions like aldol (B89426) or Mannich reactions to build chiral fragments. | Environmentally friendly, avoids toxic heavy metals. | Designing catalysts for new types of asymmetric transformations on the cyclobutane ring. | mdpi.comorgsyn.org |

| Biocatalytic Resolution | Uses enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of enantiomers. | Offers extremely high selectivity under mild conditions. | Discovering or engineering new enzymes for a wider range of cyclobutane substrates. | mdpi.comresearchgate.net |

| Chiral Enol Ether Cycloaddition | Involves the [2+2] cycloaddition of a ketene (B1206846) with a chiral enol ether, followed by further transformations. | Provides a flexible route to enantiomerically enriched and functionalized cyclobutanones. | Expanding the variety of functionalized enol ethers and ketenes that can be used. | acs.orgnih.govacs.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from laboratory-scale synthesis to industrial production requires processes that are safe, scalable, and reproducible. Flow chemistry, where reactions are run in continuous streams through reactors, and automated synthesis offer solutions to these challenges. nih.govnih.gov

Future research will focus on:

Telescoped Synthesis: Combining multiple reaction steps into a single, continuous flow process without isolating intermediates. acs.org This has been successfully applied to multistep syntheses of carbamates and can be adapted for the entire sequence from starting materials to the final cyclobutyl carbamate product. acs.orgmdpi.com

Handling Hazardous Reagents: Flow chemistry allows for the safe, in-situ generation and use of hazardous or highly reactive intermediates (like organolithium reagents), which are often required in complex syntheses. nih.govacs.org

Automated Optimization and Library Synthesis: Automated platforms can rapidly screen a wide range of reaction conditions (temperature, pressure, catalysts, residence time) to find the optimal parameters for a given transformation. vapourtec.com These systems can also be used for the high-throughput synthesis of libraries of cyclobutyl carbamate analogs for drug discovery programs. rsc.orgresearchgate.netchemrxiv.org The development of low-cost, modular automated synthesizers will make this technology more accessible to the wider chemistry community. rsc.orgyoutube.com

Computational Design of New Cyclobutyl Carbamate Architectures

Computational chemistry and data-driven approaches are becoming indispensable tools in modern molecular design. nih.gov These methods can accelerate the discovery process by predicting the properties of new molecules before they are synthesized.

Key challenges and future directions include:

Predictive Modeling: Developing accurate computational models to predict the biological activity, metabolic stability, and other pharmaceutically relevant properties of novel cyclobutyl carbamate derivatives. nih.govacs.org The use of machine learning and AI to screen large virtual libraries for promising candidates is a rapidly growing area. nih.govmit.edu

Mechanism and Reactivity Studies: Using computational methods, such as Density Functional Theory (DFT), to gain a deeper understanding of reaction mechanisms. rsc.org This can help explain observed stereochemical outcomes and guide the design of more efficient catalysts and reaction conditions. researchgate.net

Designing Bioisosteres: The cyclobutane ring is often used as a three-dimensional bioisostere for other groups, like phenyl rings, in drug design. acs.org Computational studies can help design novel cyclobutane architectures with specific shapes and electronic properties to optimize interactions with biological targets. acs.org

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl (3-methylcyclobutyl)carbamate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a multi-step process under controlled conditions. Key steps include:

- Amine Protection : Reacting 3-methylcyclobutylamine with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., dichloromethane) at 0–25°C .

- pH Control : Maintaining a pH of 8–9 using a mild base (e.g., sodium bicarbonate) to ensure efficient carbamate formation .

- Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC or HPLC .

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Dichloromethane or acetonitrile | |

| Temperature | 0–25°C | |

| Reaction Time | 4–12 hours | |

| Yield Optimization | 60–85% (depending on purity) |

Q. How does the stability of this compound vary under different storage and reaction conditions?

- Methodological Answer : Stability is influenced by:

- Temperature : Decomposes above 40°C; store at ≤25°C .

- pH Sensitivity : Stable in neutral conditions but hydrolyzes in strongly acidic/basic environments (pH <3 or >11) .

- Light Exposure : Prolonged UV exposure may degrade the carbamate group; use amber vials for storage .

Data Contradiction Note : While some carbamates exhibit hygroscopicity, no direct data exists for this compound. Cross-validate via Karl Fischer titration .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.4 ppm for CH₃) and cyclobutyl protons (δ 2.5–3.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ .

- HPLC : Reverse-phase C18 columns with UV detection at 210–254 nm for purity assessment .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the carbamate C–N bond to predict hydrolysis rates .

- Molecular Docking : Screen interactions with biological targets (e.g., enzymes) using AutoDock Vina .

| Computational Tool | Application | Reference |

|---|---|---|

| Gaussian 16 | Thermodynamic stability analysis | |

| Schrödinger Suite | Binding affinity prediction |

- Validation : Compare computational results with experimental kinetic studies (e.g., Arrhenius plots for decomposition) .

Q. What strategies resolve contradictions in reported bioactivity data for tert-butyl carbamate derivatives?

- Methodological Answer : Contradictions often arise from:

- Assay Variability : Standardize assays (e.g., IC₅₀ measurements) across labs using reference inhibitors .

- Structural Analogues : Compare with tert-butyl (1-(trifluoromethyl)piperidin-3-yl)carbamate, which shows similar steric effects but differing electronic profiles .

Case Study : Conflicting IC₅₀ values for enzyme inhibition may stem from differences in buffer ionic strength or incubation time .

Q. How can this compound serve as a precursor in drug discovery?

- Methodological Answer :

- Prodrug Design : The Boc group enhances solubility for in vivo studies; deprotection yields a free amine for conjugation .

- SAR Studies : Modify the cyclobutyl group to explore steric effects on target binding (e.g., replacing methyl with ethyl) .

Example : Analogues with similar frameworks (e.g., tert-butyl (4-acetylphenyl)carbamate) show activity against kinases, suggesting potential for kinase inhibitor development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.